molecular formula C27H22FN5OS B11325458 {4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone

{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone

Cat. No.: B11325458
M. Wt: 483.6 g/mol
InChI Key: LNSVQSUTYRZOBJ-UHFFFAOYSA-N
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Description

1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, a fluorophenyl group, a phenyl group, and a thiophene-2-carbonyl piperazine moiety, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through the condensation of appropriate aminopyrimidines with suitable aldehydes or ketones, followed by cyclization reactions.

    Introduction of the Fluorophenyl and Phenyl Groups: These groups can be introduced through various substitution reactions, often involving halogenated precursors and palladium-catalyzed cross-coupling reactions.

    Attachment of the Thiophene-2-Carbonyl Piperazine Moiety: This step usually involves the acylation of piperazine with thiophene-2-carbonyl chloride, followed by coupling with the pyrrolopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated precursors, palladium catalysts, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H22FN5OS

Molecular Weight

483.6 g/mol

IUPAC Name

[4-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C27H22FN5OS/c28-20-8-10-21(11-9-20)33-17-22(19-5-2-1-3-6-19)24-25(29-18-30-26(24)33)31-12-14-32(15-13-31)27(34)23-7-4-16-35-23/h1-11,16-18H,12-15H2

InChI Key

LNSVQSUTYRZOBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)C6=CC=CS6

Origin of Product

United States

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